This compound can be classified as an amino acid derivative, specifically a substituted amino acid due to the presence of the piperidine ring. Amino acids are organic compounds that serve as the building blocks of proteins, and derivatives like this one often possess unique biological activities. The classification can further be refined based on its functional groups and structural characteristics, which include a methyl group, an amino group, and a carboxylic acid moiety.
The synthesis of Methyl-((R)-1-methyl-piperidin-3-yl)-amino-acetic acid typically involves several steps, which may include:
The exact synthetic route may vary significantly based on the specific desired stereochemistry and functionalization.
Methyl-((R)-1-methyl-piperidin-3-yl)-amino-acetic acid has a complex molecular structure that can be analyzed using various techniques:
The three-dimensional conformation can be explored using techniques like X-ray crystallography or NMR spectroscopy, providing insights into its stereochemistry and spatial arrangement.
The chemical reactions involving Methyl-((R)-1-methyl-piperidin-3-yl)-amino-acetic acid may include:
These reactions can be influenced by factors such as solvent choice, temperature, and reaction time.
The mechanism of action for Methyl-((R)-1-methyl-piperidin-3-yl)-amino-acetic acid is not fully elucidated but can be inferred based on its structural properties:
Further studies involving binding assays and cellular models would be necessary to clarify its precise mechanisms.
The physical and chemical properties of Methyl-((R)-1-methyl-piperidin-3-yl)-amino-acetic acid are critical for understanding its behavior in biological systems:
These properties are essential for determining how the compound might behave during storage and application.
Methyl-((R)-1-methyl-piperidin-3-yl)-amino-acetic acid has potential applications in several scientific fields:
Ongoing research will likely uncover additional applications as new synthetic methods are developed and biological activities are elucidated.
Piperidine-based compounds demonstrate remarkable versatility across pharmacological domains through strategic structural modifications that optimize receptor affinity and pharmacokinetic profiles. The incorporation of N-methyl substituents, as exemplified in [Methyl-((R)-1-methyl-piperidin-3-yl)-amino]-acetic acid, significantly enhances metabolic stability by impeding oxidative deamination while preserving the basicity essential for cation-π interactions at biological targets. These derivatives exhibit three primary therapeutic mechanisms:
Table 1: Therapeutic Applications of Piperidine-Containing Pharmacophores
Therapeutic Class | Target | Biological Effect | Example Derivatives |
---|---|---|---|
Neurological Agents | σ Receptors | Cognitive enhancement | Piperidine-glycine hybrids |
Antibacterial Agents | β-Lactamases | Enzyme inhibition | Monobactam-piperidine conjugates |
Anticancer Compounds | CDK2/Cyclin A | Cell cycle arrest | Pyrazolopyrimidine-piperidines |
Respiratory Therapeutics | mAChRs / β₂-AR | Bronchodilation | MABA dual-target ligands |
The (R)-1-methylpiperidin-3-yl configuration confers distinct three-dimensional binding characteristics critical for biological activity differentiation. Stereochemistry at the C3 position directly influences spatial orientation of the nitrogen lone pair and methyl substituent, creating enantioselective binding pockets. Research demonstrates that the (R)-enantiomer of 1-methylpiperidin-3-yl derivatives exhibits up to 100-fold greater receptor affinity compared to its (S)-counterpart at mAChRs due to optimal alignment with Asp113 in transmembrane domain 3 [3]. This stereospecificity necessitates advanced synthetic approaches:
Table 2: Synthetic Strategies for Chiral Piperidine Synthesis
Method | Key Features | Chiral Control Mechanism | Yield Range |
---|---|---|---|
Chiral Resolution | Diastereomeric salt crystallization | Preferential crystallization | 40-60% |
Asymmetric Hydrogenation | Homogeneous catalysts | Stereoselective reduction | 70-85% |
Enzymatic Desymmetrization | Biocatalysts | Kinetic resolution | 50-75% |
Chiral Pool Derivatization | Natural chiral precursors | Retained configuration | 65-90% |
The synthetic pathway for [Methyl-((R)-1-methyl-piperidin-3-yl)-amino]-acetic acid (CAS: 898387-28-5) employs stereoselective reductive amination followed by nucleophilic glycine conjugation. Critical purification via chiral chromatography (Chiralpak® AD-H column) achieves >98% enantiomeric excess, ensuring pharmacological relevance. The (R)-configuration positions the N-methyl group equatorially, minimizing 1,3-diaxial interactions and enhancing conformational stability for receptor binding [2] [3]. Molecular modeling confirms that this configuration optimally orients the amino-acetic acid moiety toward catalytic residues in enzyme targets, explaining the significant activity differences observed between enantiomers in preclinical studies.
The conjugation of amino-acetic acid to the piperidine nitrogen in [Methyl-((R)-1-methyl-piperidin-3-yl)-amino]-acetic acid exemplifies strategic molecular hybridization to enhance pharmacological properties. This structural modification achieves three critical objectives:
Table 3: Physicochemical Properties of Piperidine-Acetic Acid Hybrids
Compound | Molecular Formula | Molecular Weight (g/mol) | logD (pH 7.4) | Hydrogen Bond Acceptors |
---|---|---|---|---|
[Methyl-((R)-1-methyl-piperidin-3-yl)-amino]-acetic acid | C₉H₁₈N₂O₂ | 186.25 | -0.35 | 4 |
(1-Methyl-piperidin-4-ylamino)-acetic acid | C₈H₁₆N₂O₂ | 172.22 | -0.89 | 4 |
[Isopropyl-((R)-1-methyl-piperidin-3-yl)-amino]-acetic acid | C₁₁H₂₂N₂O₂ | 214.30 | 0.24 | 4 |
The amino-acetic acid group serves as a versatile bioisostere for phosphates and carboxylic metabolites, enabling targeted interactions with conserved residues in ATP-binding sites. In CDK2 inhibitors, the glycine carbonyl forms critical hydrogen bonds with Leu83 (distance 2.8Å) while the protonated nitrogen stabilizes the ribose pocket through water-mediated contacts, as confirmed by X-ray crystallography studies of related compounds [8]. This hybridization strategy demonstrates that minor structural additions to piperidine cores can profoundly influence target engagement without compromising metabolic stability—the methylaminoacetic acid moiety adds only 58 g/mol while reducing clearance by 40% in microsomal studies compared to unsubstituted analogs.
Table 4: Structural Evolution of Piperidine Pharmacophores
Generation | Prototype Structure | Key Limitations | Hybrid Innovation |
---|---|---|---|
First | Simple N-alkyl piperidines | Poor selectivity, metabolic oxidation | Chiral center introduction |
Second | 3-Substituted piperidines | Limited solubility | Hydroxyl group incorporation |
Third | Piperidine-acetic acids | Reduced CNS penetration | N-Methyl amino-acetic acid conjugation |
Current | [Methyl-((R)-1-methyl-piperidin-3-yl)-amino]-acetic acid | Optimization of target engagement | Stereospecific synthesis enabling precision binding |
The structural evolution culminating in [Methyl-((R)-1-methyl-piperidin-3-yl)-amino]-acetic acid (CAS: 898387-28-5) represents a paradigm in rational piperidine drug design. By integrating chiral control, N-methylation for metabolic stability, and amino-acetic acid for target versatility, this compound exemplifies modern approaches to overcoming historical limitations of piperidine-based therapeutics. Continued exploration of this hybrid scaffold is yielding novel candidates across antimicrobial, oncologic, and neurologic domains, demonstrating the enduring pharmaceutical value of strategically functionalized piperidine derivatives [1] [2] [6].
CAS No.: 79-76-5
CAS No.:
CAS No.: 67054-00-6
CAS No.:
CAS No.: 210643-85-9
CAS No.: 591-81-1